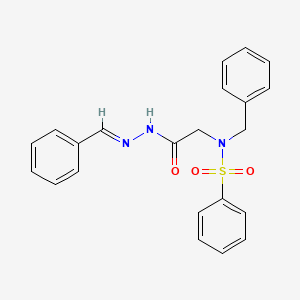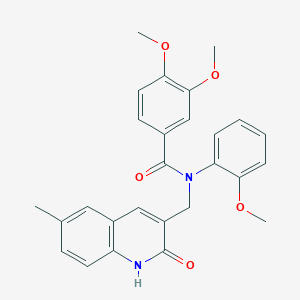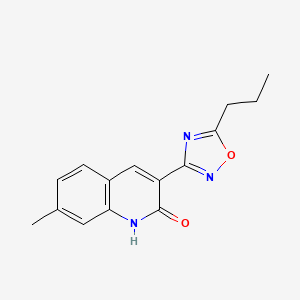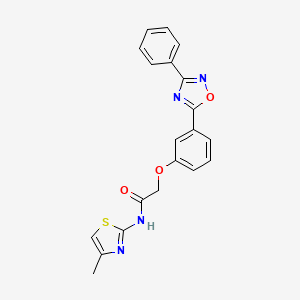
ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-benzamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate, commonly known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEP is a piperazine derivative that has been synthesized through a multistep process, and its unique structure has been found to possess several biological activities.
Mecanismo De Acción
The mechanism of action of BEP is not fully understood, but it is believed to involve the inhibition of several cellular pathways. BEP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. It also inhibits the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. BEP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also inhibits the migration and invasion of cancer cells, which is crucial for the metastasis of cancer. BEP has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BEP is its ability to inhibit multiple cellular pathways, making it a potential therapeutic agent for various diseases. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of BEP is its low solubility in water, which can make it difficult to administer in vivo. It also requires further studies to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on BEP. One potential area of research is the development of BEP analogs with improved solubility and bioavailability. Another area of research is the investigation of BEP's potential as a combination therapy with other anti-cancer agents. Further studies are also needed to determine its toxicity and pharmacokinetic properties in vivo. Overall, the research on BEP has shown promising results and has the potential to lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of BEP involves a series of steps that include the reaction of piperazine with ethyl chloroformate, followed by the addition of 3-benzamido-4-ethoxyphenylsulfonyl chloride. The reaction mixture is then purified through column chromatography to obtain the final product. The synthesis of BEP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
BEP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory disorders. BEP has also been shown to inhibit the growth of certain bacteria, making it a potential antibiotic agent.
Propiedades
IUPAC Name |
ethyl 4-(3-benzamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-30-20-11-10-18(16-19(20)23-21(26)17-8-6-5-7-9-17)32(28,29)25-14-12-24(13-15-25)22(27)31-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCWGYVHRJATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)